(R)-2-Amino-5-hydroxypentanoic acid

Chiral purity Stereochemistry Optical rotation

This (R)-enantiomer (CAS 6152-90-5) is a stereochemically pure D-amino acid with a terminal hydroxyl—critical for chiral recognition in enzyme binding. Distinct optical rotation ([α]D23 -28.0°) enables precise enantiomeric verification. Serves as an LC-MS/MS analytical standard for metal-catalyzed oxidative protein damage (HAVA marker), a chiral building block in asymmetric synthesis, and a positive control in aphid-resistance assays. Favorable ADMET profile (druglikeness 0.49) supports PK screening library inclusion. ≥95% purity, white crystalline solid. Substitution with L- or DL-forms introduces uncontrolled variables that compromise data reproducibility.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 6152-90-5
Cat. No. B1515800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-5-hydroxypentanoic acid
CAS6152-90-5
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CO
InChIInChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1
InChIKeyCZWARROQQFCFJB-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-5-hydroxypentanoic Acid (CAS 6152-90-5): Identity, Stereochemistry, and Basic Properties of D-Pentahomoserine for Research Procurement


(R)-2-Amino-5-hydroxypentanoic acid, also known as D-Pentahomoserine or 5-Hydroxy-D-norvaline (CAS 6152-90-5), is a chiral, non-proteinogenic alpha-amino acid derivative of norvaline characterized by a terminal hydroxyl group on a five-carbon backbone [1]. The compound exists as a white crystalline solid with a molecular formula of C5H11NO3 and a molecular weight of 133.15 g/mol . The (R)-enantiomer is specifically the D-form, defined by the stereocenter at the alpha carbon; this stereochemical configuration is critical to its biological interactions and distinguishes it from the L- and racemic DL-forms [2].

Why Generic Substitution Fails for (R)-2-Amino-5-hydroxypentanoic Acid: The Critical Role of Stereochemistry and Functional Group Positioning


In-class compounds such as L-2-amino-5-hydroxypentanoic acid (L-Pentahomoserine, CAS 6152-89-2), DL-2-amino-5-hydroxypentanoic acid (533-88-0), and norvaline (6600-40-4) cannot be interchanged with the (R)-enantiomer due to profound differences in stereospecific biological activity, physicochemical properties, and experimental utility. The (R)-configuration determines interaction with chiral environments, including enzyme active sites and biological receptors, leading to divergent pharmacological and metabolic profiles [1]. Furthermore, the presence and position of the terminal hydroxyl group fundamentally alters hydrogen-bonding capacity, solubility, and reactivity compared to the non-hydroxylated parent norvaline [2]. Substitution without explicit stereochemical and functional group matching introduces uncontrolled variables that compromise reproducibility and data validity in biochemical, pharmacological, and agricultural research applications [3].

Quantitative Differentiation of (R)-2-Amino-5-hydroxypentanoic Acid (CAS 6152-90-5) Relative to Closest Analogs


Stereochemical Identity: Distinct Optical Rotation and Melting Behavior Versus L- and DL-Forms

The (R)-enantiomer (D-form) exhibits a specific optical rotation of [α]D23 -28.0° (c = 2 in 6N HCl), which is distinct from the L-form ([α]D23 -28.8° under identical conditions) and the DL-form (mp 218-224°C) [1]. This stereochemical purity is essential for enantioselective applications.

Chiral purity Stereochemistry Optical rotation

Predicted ADMET and Druglikeness Profile of (R)-2-Amino-5-hydroxypentanoic Acid

Computational predictions indicate that (R)-2-Amino-5-hydroxypentanoic acid (D-Pentahomoserine) possesses a calculated LogP (cLogP) of -3.009, a DrugScore of 0.49, and is predicted to be a weak inhibitor of the hERG channel [1]. It is also predicted to be non-mutagenic, non-tumorigenic, and to have high human intestinal absorption [2]. These in silico parameters provide a baseline for assessing its suitability in biological studies relative to analogs.

ADMET Druglikeness Pharmacokinetics

Biological Activity: Inhibition of Aphid Reproduction in Plant Defense Studies

In a controlled study, 5-hydroxynorvaline (the racemic or unspecified enantiomeric form) added to an artificial diet at concentrations mimicking those found in maize leaves and stems significantly reduced reproduction of the corn leaf aphid (Rhopalosiphum maidis) [1]. While the specific IC50 is not reported, the observed reduction in aphid fecundity provides a quantitative behavioral endpoint relevant to agricultural research.

Plant defense Insect bioassay Non-protein amino acid

Commercial Purity and Analytical Specifications for Research-Grade Procurement

Commercial suppliers report (R)-2-Amino-5-hydroxypentanoic acid with a purity of ≥95% by HPLC or similar analytical methods [1]. One supplier lists a purity of 97% . These specifications ensure that the compound meets the threshold for reliable use in biochemical and pharmacological assays, minimizing the impact of impurities that could confound results.

Purity Quality control Vendor specification

Optimal Application Scenarios for (R)-2-Amino-5-hydroxypentanoic Acid (D-Pentahomoserine) Based on Quantifiable Differentiation


Enantioselective Synthesis and Chiral Resolution Studies

The distinct optical rotation of (R)-2-Amino-5-hydroxypentanoic acid ([α]D23 -28.0°) enables its use as a chiral building block or reference standard in asymmetric synthesis and enzymatic resolution experiments. Its stereochemical purity, verified by polarimetry, is critical for studies investigating enantiomer-specific biological activity or for preparing enantiopure derivatives [1].

Plant Defense and Insect Bioassay Research

The demonstrated capacity of 5-hydroxynorvaline to reduce aphid reproduction at maize-relevant concentrations positions this compound as a valuable tool in plant-insect interaction studies. It can be used as a positive control or test compound in artificial diet assays to elucidate defensive metabolite mechanisms and to screen for insect resistance traits [2].

ADMET Profiling and Early-Stage Drug Discovery

The predicted favorable ADMET properties—including low hERG inhibition risk, high intestinal absorption, and lack of mutagenicity—make (R)-2-Amino-5-hydroxypentanoic acid a suitable candidate for inclusion in compound libraries for early pharmacokinetic and toxicological screening. Its druglikeness score (0.49) provides a quantitative benchmark for lead optimization programs [3].

Oxidative Stress and Protein Modification Biomarker Studies

5-Hydroxy-2-aminovaleric acid (HAVA) is recognized as a specific marker of metal-catalyzed oxidation of proline and arginine residues in proteins. The (R)-enantiomer can be employed as an analytical standard in LC-MS/MS assays to quantify oxidative damage in biological samples, distinguishing it from other non-specific oxidation markers [4].

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